(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Description

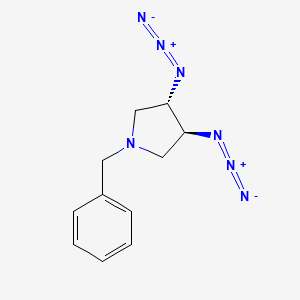

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a stereochemically defined pyrrolidine derivative characterized by two azide (-N₃) groups at the 3 and 4 positions of the pyrrolidine ring and a benzyl (phenylmethyl) substituent at the nitrogen atom (position 1). Its stereochemistry is critical, as the (3S,4S) configuration influences its reactivity and biological interactions. The diazido derivative likely originates from functional group transformations of such precursors, such as azide substitution of hydroxyl groups.

- CAS Number: 72155-46-5

- Molecular Formula: Presumed to be C₁₁H₁₂N₆ (based on structural analysis; note that lists an incorrect formula of C₁₆H₂₃NO₅, which may refer to a different compound).

- Molecular Weight: Calculated as 252.27 g/mol (for C₁₁H₁₂N₆).

- Reactivity: The azide groups enable participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and Staudinger reactions, making it valuable for bioconjugation and pharmaceutical derivatization.

Properties

IUPAC Name |

(3S,4S)-3,4-diazido-1-benzylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTPNWLLDKCASW-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (3S,4S)-3,4-Dimesyloxy-1-(phenylmethyl)pyrrolidine

The preparation begins with the stereoselective synthesis of (3S,4S)-3,4-diol-1-(phenylmethyl)pyrrolidine, achieved via asymmetric hydrogenation or enzymatic resolution. The diol is converted to its dimesylate derivative using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). This step ensures activation of the hydroxyl groups for subsequent substitution:

Iron-Catalyzed Diazidation of 1-Benzylpyrroline

Pyrroline Substrate Preparation

1-Benzylpyrroline is synthesized via reductive amination of pyrrolidine with benzaldehyde, followed by oxidation using meta-chloroperbenzoic acid (mCPBA) to form the cyclic imine.

Diastereoselective Diazidation

The Fe-TetraPh PyBox catalyst (Fig. 1) enables vicinal diazidation of the pyrroline double bond with high diastereoselectivity. The reaction employs trimethylsilyl azide (TMSN₃) as the azide source and proceeds via a radical intermediate mechanism:

Key Data :

Enzymatic Resolution and Azide Functionalization

Kinetic Resolution of Racemic Intermediates

Racemic 3,4-diol-1-(phenylmethyl)pyrrolidine is subjected to lipase-mediated acetylation (e.g., Candida antarctica Lipase B), selectively acylating the (3R,4R)-enantiomer. The remaining (3S,4S)-diol is isolated via column chromatography.

Azidation of Resolved Diol

The resolved diol undergoes dimesylation and azide substitution as described in Section 1.2, yielding enantiopure (3S,4S)-diazide.

Key Data :

Comparative Analysis of Synthetic Routes

Advantages and Limitations

-

Nucleophilic Substitution : Reliable but requires pre-synthesized enantiopure dimesylate.

-

Iron-Catalyzed Diazidation : High efficiency and diastereocontrol but dependent on specialized catalysts.

-

Enzymatic Resolution : Ensures enantiopurity but lower overall yield.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine can undergo various chemical reactions, including:

Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.

Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Reduction Products: Corresponding diamines.

Substitution Products: Compounds with substituted groups replacing the azido groups.

Cycloaddition Products: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's azido groups make it an attractive candidate for the development of new pharmaceuticals. Its unique structure allows for interaction with various biological targets, facilitating the design of novel drugs. Notable applications include:

- Antiviral Agents : The azido functionality can be exploited to create compounds that inhibit viral replication.

- Anticancer Research : Studies are ongoing to evaluate its efficacy against cancer cells, leveraging its reactivity to form adducts with biomolecules.

Organic Synthesis

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently. Specific applications include:

- Ligand Development : The compound can be used to synthesize chiral ligands for asymmetric catalysis.

- Functionalization Reactions : It can undergo nucleophilic substitutions and cycloadditions, leading to the formation of diverse chemical entities.

Materials Science

The incorporation of azido groups into polymers and materials can enhance their properties. Applications in this domain include:

- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent, improving material strength and stability.

- Photoresponsive Materials : Azido-functionalized materials can exhibit unique properties upon exposure to light, making them suitable for applications in sensors and actuators.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against specific viral strains. These findings suggest potential pathways for developing new antiviral therapies.

Case Study 2: Asymmetric Synthesis

A study highlighted the use of this compound in synthesizing chiral catalysts that facilitate asymmetric reactions with high enantioselectivity. This application underscores its importance in producing pharmaceuticals with desired stereochemical configurations.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine with structurally related pyrrolidine derivatives:

Notes:

- Polarity and Solubility: The diazido compound is less polar than the diol or diamine derivatives due to its non-hydrogen-bonding azide groups.

- Stability : Azides are thermally sensitive and require careful handling, whereas silyl-protected derivatives (e.g., from ) enhance stability for storage and synthetic steps.

Stereochemical Influence on Reactivity and Bioactivity

- Stereochemistry and Biological Activity: highlights that pyrrolidine stereoisomers (e.g., S,R vs. R,S) exhibit distinct agonism/antagonism at melanocortin receptors (MC4R). For example, (S,R) isomers act as full agonists, while (R,S) isomers show reduced cAMP production despite similar binding affinity . This underscores the importance of the (3S,4S) configuration in the diazido compound for targeted interactions.

- Functional Group Impact :

Pharmacological Relevance

- MC4R Ligands: details pyrrolidine derivatives with substituted aryl groups (e.g., 4-chlorophenyl) as potent MC4R ligands.

Research Findings and Data

Key Data from Comparative Studies

Abbreviations : PSA (Polar Surface Area), LogP (Partition coefficient).

Case Study: MC4R Ligand Optimization

reports that substituting the pyrrolidine nitrogen with a tetrahydropyran group or arylpiperazine enhances MC4R binding affinity (Ki = 1.0 nM) and potency (EC₅₀ = 3.8 nM) .

Biological Activity

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a nitrogen-rich organic compound characterized by its unique structural features, including two azido groups attached to a pyrrolidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity. The molecular formula is C₁₁H₁₃N₇, with a molecular weight of approximately 243.27 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound largely depends on its azido groups, which can act as 1,3-dipoles in cycloaddition reactions with alkenes or alkynes to form triazoles. This reactivity allows for the introduction of various functional groups, enhancing its versatility as an intermediate in organic synthesis. Additionally, the azide groups can undergo reduction to amines, which can participate in further chemical transformations.

Applications in Scientific Research

The compound has several applications across different scientific domains:

- Chemistry : Used as a building block for synthesizing more complex molecules, particularly through cycloaddition reactions.

- Biology : Investigated for bioconjugation techniques where it can be attached to biomolecules for labeling or tracking purposes.

- Medicine : Explored for drug development, particularly in designing molecules with specific biological activities.

- Industry : Utilized in synthesizing specialty chemicals and materials with unique properties.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). Results indicated that compounds similar to this compound exhibited moderate antineoplastic activity against these cell lines. The observed cytotoxicity was concentration-dependent, with higher concentrations leading to significant inhibition of cell proliferation .

Antibacterial Activity

Another aspect of the biological activity of compounds related to this compound includes their antibacterial properties. A comparative study showed that several pyrrolidine derivatives demonstrated strong antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to penicillin. However, none exhibited significant activity against Pseudomonas aeruginosa .

Case Study 1: Synthesis and Evaluation

In a recent investigation into the synthesis and evaluation of new pyrrolidine derivatives, researchers synthesized this compound and assessed its biological activity. The study highlighted its potential as a versatile compound for further functionalization and application in drug design.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various pyrrolidine derivatives indicated that modifications to the azido groups significantly impacted their biological activities. The findings suggested that altering the substituents on the pyrrolidine ring could enhance anticancer and antibacterial properties .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

| Biological Activity | Cell Line/Pathogen | Activity Observed | MIC/IC50 Values |

|---|---|---|---|

| Anticancer | HeLa | Moderate cytotoxicity | Concentration-dependent |

| Anticancer | SGC-7901 | Moderate cytotoxicity | Concentration-dependent |

| Antibacterial | Staphylococcus aureus | Strong antibacterial effect | MIC: 0.96 - 7.81 μg/mL |

| Antibacterial | Pseudomonas aeruginosa | No significant activity | - |

Q & A

Q. Q1. What are the key synthetic routes for preparing (3S,4S)-3,4-diazido-1-(phenylmethyl)pyrrolidine, and how is stereochemical integrity maintained?

The synthesis often begins with chiral precursors such as L-tartaric acid or Garner’s aldehyde to establish stereochemistry. For example, a diol intermediate ((3S,4S)-1-benzylpyrrolidine-3,4-diol) can be synthesized via condensation with benzylamine followed by stereospecific reduction using NaBH₄–BF₃·Et₂O to retain the (3S,4S) configuration . Subsequent diazidation involves NaN₃ under Lewis acid catalysis (e.g., BF₃·OEt₂) at elevated temperatures (50°C), ensuring regioselective azide introduction without epimerization .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for the parent diol derivative .

- NMR spectroscopy : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Coupling constants (e.g., J3,4 ~3–5 Hz) confirm cis-diaxial stereochemistry .

- IR spectroscopy : Azide stretches (ν ~2100 cm⁻¹) verify successful diazidation .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields during diazidation steps?

Optimize reaction conditions using polar aprotic solvents (e.g., MeCN) and controlled stoichiometry (NaN₃:substrate ≥2:1). Catalytic BF₃·OEt₂ enhances electrophilicity at the hydroxyl sites, improving azide displacement efficiency . Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) to prevent over-reaction.

Q. Q4. What strategies mitigate diastereoselectivity loss during functionalization?

- Chiral auxiliaries : Use (S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine to achieve >98% diastereomeric excess in epoxidation or ring-opening steps .

- Low-temperature protocols : Conduct reductions (e.g., H₂/Pd(OH)₂) at 0–5°C to minimize thermal racemization .

Mechanistic and Application-Oriented Research

Q. Q5. What role does this compound play in click chemistry applications?

The diazide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), useful for bioconjugation or polymer crosslinking. For example, coupling with bicyclo[6.1.0]non-4-yne derivatives yields stable triazole-linked hybrids, applicable in drug delivery systems .

Q. Q6. How is this compound utilized in the synthesis of glycosidase inhibitors?

Reduction of the diazide to vicinal diamines (e.g., via Staudinger reaction) generates intermediates like 1,4-dideoxy-1,4-imino-ʟ-arabinitol, a potent α-glycosidase inhibitor. Key steps include selective azide reduction (H₂/Pd-C) and Boc protection to stabilize the amine intermediates .

Data Interpretation and Troubleshooting

Q. Q7. How should researchers resolve discrepancies between calculated and observed [α]D values?

- Dynamic effects : Check for conformational flexibility using VT-NMR (e.g., −40°C to 25°C). Restricted rotation in the pyrrolidine ring may cause anomalous optical rotation .

- Impurity profiling : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect trace byproducts (e.g., monoazide derivatives) .

Q. Q8. What explains unexpected NOESY correlations in the diazide derivative?

Axial-axial NOE interactions between H3 and H4 protons confirm the cis-diaxial configuration. Deviations may arise from partial ring puckering; DFT calculations (B3LYP/6-31G*) can model preferred conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.